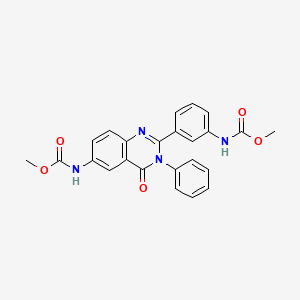

Scopolamine hydrobromide trihydrate

Übersicht

Beschreibung

Es ist weithin bekannt für seine anticholinergen Eigenschaften, die es bei der Behandlung von Reisekrankheit, postoperativem Übelkeit und Erbrechen sowie als präoperatives Medikament zur Reduzierung der Speichelproduktion nützlich machen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Scopolaminhydrobromid kann durch verschiedene Methoden synthetisiert werden. Eine effiziente Methode beinhaltet die magnetfeldinduzierte Kristallisation von Scopolamin. Dieser Prozess nutzt den Unterschied in der Löslichkeit zwischen Scopolamin und Scopolaminhydrobromid, gefolgt von einer Salifizierungskristallisation unter dem Einfluss eines Magnetfelds. Diese Methode erhöht die Reinheit und die Ausbeute der Verbindung .

Industrielle Produktionsmethoden

Die industrielle Produktion von Scopolaminhydrobromid beruht in erster Linie auf dem großflächigen Anbau von Hybridpflanzen wie Duboisia myoporoides und Duboisia leichhardtii. Diese Pflanzen sind reich an Tropanalkaloiden, einschließlich Scopolamin. Die Alkaloide werden extrahiert und gereinigt, um Scopolaminhydrobromid zu produzieren .

Chemische Reaktionsanalyse

Arten von Reaktionen

Scopolaminhydrobromid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Scopolamin kann zu Scopolamin-N-oxid oxidiert werden.

Reduktion: Reduktionsreaktionen können Scopolamin in seine entsprechenden Alkoholderivate umwandeln.

Substitution: Scopolamin kann Substitutionsreaktionen eingehen, insbesondere an den Ester- und Amin-Funktionsgruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Alkylhalogenide und Acylchloride.

Hauptprodukte

Oxidation: Scopolamin-N-oxid.

Reduktion: Alkoholderivate von Scopolamin.

Substitution: Verschiedene substituierte Scopolamin-Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Scopolaminhydrobromid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Substrat zur Synthese anderer Verbindungen wie Tiotropiumbromid verwendet.

Biologie: Wird in Studien eingesetzt, die die Auswirkungen von Anticholinergika auf biologische Systeme untersuchen.

Medizin: Wird in der klinischen Forschung eingesetzt, um seine Wirksamkeit bei der Behandlung von Reisekrankheit, postoperativer Übelkeit und anderen Erkrankungen zu untersuchen.

Industrie: Wird bei der Herstellung von Arzneimitteln und als Forschungsinstrument in der Arzneimittelentwicklung eingesetzt

Wirkmechanismus

Scopolaminhydrobromid übt seine Wirkung aus, indem es als kompetitiver Antagonist an muskarinischen Acetylcholinrezeptoren (mAChRs) wirkt. Durch Blockierung der Wirkung von Acetylcholin hemmt es das parasympathische Nervensystem, was zu einer Verringerung der Drüsensekretion, einer Entspannung der glatten Muskulatur und zu Wirkungen auf das Zentralnervensystem wie Sedierung und Antiemetika führt .

Wirkmechanismus

Target of Action

Scopolamine hydrobromide trihydrate primarily targets the muscarinic acetylcholine receptors (mAChRs) . These receptors are found in the central nervous system and throughout the body, playing a crucial role in the parasympathetic nervous system and cholinergic signaling .

Mode of Action

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors . This means it competes with the neurotransmitter acetylcholine for the same binding sites on the mAChRs . By binding to these receptors, this compound inhibits the action of acetylcholine, leading to several therapeutic and adverse effects related to the alteration of the parasympathetic nervous system and cholinergic signaling .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the neurotransmitter acetylcholine and its interaction with muscarinic acetylcholine receptors . By antagonizing these receptors, this compound disrupts the normal functioning of the parasympathetic nervous system, which can lead to various physiological effects .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 20-40% and is metabolized in the liver by the enzyme CYP3A4 . The elimination half-life of this compound is approximately 5 hours , and it is excreted through the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in the activity of the parasympathetic nervous system and a disruption of cholinergic signaling . This can lead to various therapeutic effects, such as the prevention of nausea and vomiting associated with motion sickness and postoperative procedures . It can also lead to adverse effects, which are dose-dependent .

Biochemische Analyse

Biochemical Properties

Scopolamine hydrobromide trihydrate acts as a competitive nonselective muscarinic acetylcholine antagonist. It interacts with muscarinic acetylcholine receptors (mAChRs) in the central nervous system and throughout the body. By binding to these receptors, it inhibits the action of acetylcholine, a neurotransmitter involved in various physiological functions. This interaction leads to the inhibition of parasympathetic nerve impulses, resulting in effects such as reduced saliva and sweat secretion, decreased gastrointestinal motility, and pupil dilation .

Cellular Effects

This compound influences various cellular processes by blocking muscarinic receptors. In neurons, it inhibits acetylcholine-mediated signaling, leading to decreased neurotransmission and altered cognitive functions. This compound is often used to induce amnesia in laboratory animals, serving as a model for memory deficits. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of mAChRs .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to muscarinic acetylcholine receptors. This binding prevents acetylcholine from activating these receptors, thereby inhibiting downstream signaling pathways. The compound’s anticholinergic activity results in the inhibition of enzyme activities and changes in gene expression related to cholinergic signaling. This mechanism underlies its therapeutic effects in treating motion sickness and postoperative nausea .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is known to be stable under controlled conditions but may degrade when exposed to light and air. Long-term studies have shown that this compound can induce persistent changes in cellular function, including alterations in neurotransmitter levels and receptor sensitivity. These temporal effects are crucial for understanding its long-term impact on cellular processes .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it can induce mild anticholinergic effects, such as reduced salivation and pupil dilation. Higher doses can lead to more pronounced effects, including severe cognitive impairment, altered locomotor activity, and anxiety-like behaviors. Toxic effects, such as respiratory depression and convulsions, have been observed at very high doses .

Metabolic Pathways

This compound is metabolized primarily in the liver by the enzyme cytochrome P450 3A4 (CYP3A4). The metabolic pathways involve the hydroxylation and conjugation of the compound, leading to the formation of inactive metabolites that are excreted via the kidneys. This metabolism affects the compound’s bioavailability and duration of action .

Transport and Distribution

This compound is transported and distributed within the body through various mechanisms. It can cross the blood-brain barrier, allowing it to exert central nervous system effects. The compound is also distributed to peripheral tissues, where it interacts with muscarinic receptors. Its distribution is influenced by factors such as lipid solubility and protein binding .

Subcellular Localization

Within cells, this compound is localized primarily in the cytoplasm and can interact with intracellular muscarinic receptors. It may also be found in other subcellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it can influence receptor trafficking and signaling. The compound’s subcellular localization is critical for its pharmacological activity and therapeutic effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Scopolamine hydrobromide can be synthesized through various methods. One efficient method involves the magnetic field-induced crystallization of scopolamine. This process leverages the difference in solubility between scopolamine and scopolamine hydrobromide, followed by salifying crystallization under the influence of a magnetic field. This method enhances the purity and recovery rate of the compound .

Industrial Production Methods

Industrial production of scopolamine hydrobromide primarily relies on the large-scale cultivation of hybrid plants, such as Duboisia myoporoides and Duboisia leichhardtii. These plants are rich in tropane alkaloids, including scopolamine. The alkaloids are extracted and purified to produce scopolamine hydrobromide .

Analyse Chemischer Reaktionen

Types of Reactions

Scopolamine hydrobromide undergoes various chemical reactions, including:

Oxidation: Scopolamine can be oxidized to form scopolamine N-oxide.

Reduction: Reduction reactions can convert scopolamine to its corresponding alcohol derivatives.

Substitution: Scopolamine can undergo substitution reactions, particularly at the ester and amine functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

Oxidation: Scopolamine N-oxide.

Reduction: Alcohol derivatives of scopolamine.

Substitution: Various substituted scopolamine derivatives, depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Scopolamine hydrobromide has a wide range of scientific research applications:

Chemistry: Used as a substrate for synthesizing other compounds, such as tiotropium bromide.

Biology: Employed in studies investigating the effects of anticholinergic agents on biological systems.

Medicine: Utilized in clinical research to explore its efficacy in treating motion sickness, postoperative nausea, and other conditions.

Industry: Applied in the production of pharmaceuticals and as a research tool in drug development

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Atropin: Ein weiteres Tropanalkaloid mit ähnlichen anticholinergen Eigenschaften.

Hyoscyamin: Strukturell ähnlich wie Scopolamin, mit vergleichbaren pharmakologischen Wirkungen.

Tiotropiumbromid: Ein synthetisches Derivat, das zur Behandlung der chronisch obstruktiven Lungenerkrankung (COPD) verwendet wird.

Einzigartigkeit

Scopolaminhydrobromid ist einzigartig durch seine höhere physiologische Aktivität und geringere Nebenwirkungen im Vergleich zu Hyoscyamin. Es ist auch ein stärkeres Mydriatikum und ein stärkerer Hemmstoff der Speichelsekretion als Hyoscyamin, was es besonders wertvoll in medizinischen Anwendungen macht .

Eigenschaften

CAS-Nummer |

6533-68-2 |

|---|---|

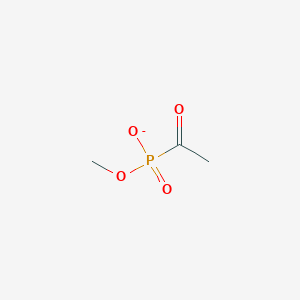

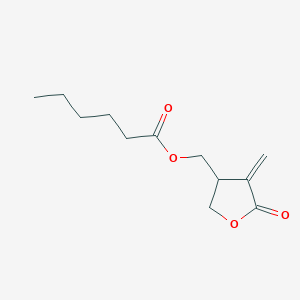

Molekularformel |

C17H21NO4.BrH.3H2O C17H28BrNO7 |

Molekulargewicht |

438.3 g/mol |

IUPAC-Name |

[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 3-hydroxy-2-phenylpropanoate;trihydrate;hydrobromide |

InChI |

InChI=1S/C17H21NO4.BrH.3H2O/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;;;;/h2-6,11-16,19H,7-9H2,1H3;1H;3*1H2/t11?,12?,13-,14+,15-,16+;;;; |

InChI-Schlüssel |

LACQPOBCQQPVIT-YXJJTENCSA-N |

SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.O.O.O.Br |

Isomerische SMILES |

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(CO)C4=CC=CC=C4.O.O.O.Br |

Kanonische SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.O.O.O.Br |

melting_point |

131 °F (NTP, 1992) |

| 6533-68-2 | |

Physikalische Beschreibung |

Scopolamine hydrobromide trihydrate appears as white orthorhombic sphenoidal crystals from water. pH of 0.05 molar solution: 5.85. (NTP, 1992) |

Piktogramme |

Acute Toxic |

Löslichkeit |

1 gm/1.5 mL (NTP, 1992) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Fluorophenyl)-4-[[1-(2-phenylethyl)-5-tetrazolyl]-thiophen-2-ylmethyl]piperazine](/img/structure/B1197371.png)

![N-(1,3-benzodioxol-5-yl)-N-[1-(4-chlorophenyl)-2-(cyclohexylamino)-2-oxoethyl]-2-pyrazinecarboxamide](/img/structure/B1197375.png)